DL-Phenylalanine-3,3-d2

Descripción general

Descripción

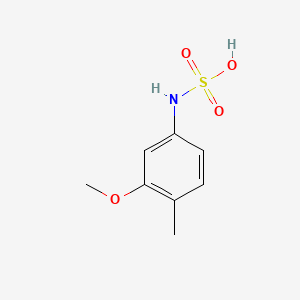

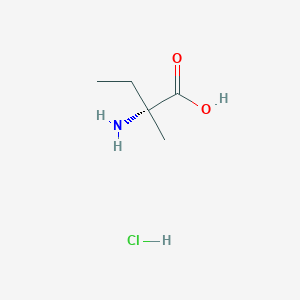

DL-Phenylalanine-3,3-d2, or DLPA-d2, is a synthetic amino acid that has been used in scientific research for many years. It is a stereoisomer of DL-Phenylalanine (DLPA), a naturally occurring amino acid found in many foods. DLPA-d2 is a stable, non-toxic, and easily synthesized compound that has been used in numerous scientific studies to investigate the structure and function of proteins, enzymes, and other biological molecules.

Aplicaciones Científicas De Investigación

DL-Phenylalanine-3,3-d2: A Comprehensive Analysis of Scientific Research Applications

Pest Control Research: DL-Phenylalanine-3,3-d2 has been studied for its potential in pest control, specifically as a component in attract-and-kill formulations against pests like the spotted wing drosophila (SWD). Researchers have explored its use in producing phagostimulant and attractive volatile organic compounds (VOCs) by yeasts, which could enhance the efficacy of these formulations .

Synthesis of Amide Derivatives: In chemical synthesis research, DL-Phenylalanine-3,3-d2 is used as a precursor for synthesizing amide derivatives. These derivatives have been synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent. The derivatives are characterized through IR, LC–MS, 1H and 13C NMR spectral studies .

Enzymatic Synthesis Applications: The compound has applications in enzymatic synthesis processes. For instance, it has been used in one-pot enzymatic synthesis of d-Arylalanines, which are valuable in pharmaceutical research and development .

DNA Research: DL-Phenylalanine-3,3-d2 is utilized in DNA research due to its isotopically labeled nature. It can be incorporated into DNA sequences to study various aspects of genetic material and its behavior under different conditions .

Mecanismo De Acción

Target of Action

DL-Phenylalanine-3,3-d2 is an isotopically labeled version of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of several important molecules, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of DL-Phenylalanine-3,3-d2 are likely to be the same enzymes and receptors that interact with phenylalanine.

Biochemical Pathways

Phenylalanine is involved in several biochemical pathways. It is a precursor to tyrosine, and thus is indirectly involved in the synthesis of catecholamines (such as dopamine and norepinephrine) and thyroid hormones. It is also involved in the synthesis of phenylpyruvate, phenyllactate, and phenylacetate . DL-Phenylalanine-3,3-d2, being an isotopically labeled version of phenylalanine, is expected to be involved in the same pathways.

Pharmacokinetics

In the liver, it can be converted to tyrosine by the enzyme phenylalanine hydroxylase . The deuterium atoms in DL-Phenylalanine-3,3-d2 may influence its absorption, distribution, metabolism, and excretion due to the kinetic isotope effect.

Propiedades

IUPAC Name |

2-amino-3,3-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583946 | |

| Record name | (beta,beta-~2~H_2_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Phenylalanine-3,3-d2 | |

CAS RN |

96259-02-8 | |

| Record name | (beta,beta-~2~H_2_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

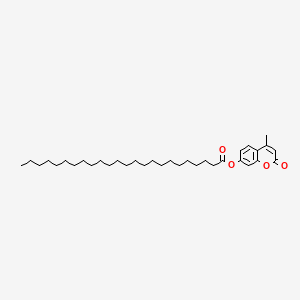

![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)

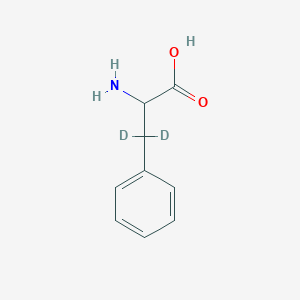

![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)